molecular formula C15H23NO B073899 Deoxynupharidine CAS No. 1143-54-0

Deoxynupharidine

Cat. No. B073899
CAS RN: 1143-54-0
M. Wt: 233.35 g/mol
InChI Key: VACYOTYBTLYIEB-NEBZKDRISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Deoxynupharidine (DNP) is a naturally occurring alkaloid found in the leaves of Nuphar lutea, commonly known as the yellow water lily. It has been extensively studied for its potential pharmacological properties, including its ability to act as an anti-cancer agent, a neuroprotective agent, and an anti-inflammatory agent.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques: Deoxynupharidine has been successfully synthesized through various methods, showcasing its accessibility for research and potential applications. The techniques include allenic hydroxylamine cyclisation, reductive carbon-nitrogen bond cleavage followed by simultaneous recyclization, and intramolecular ring-closing metathesis, highlighting the compound's versatile synthetic accessibility (Bates et al., 2015); (Katoh et al., 2005); (Katoh et al., 2006).

Applications in Biomedical Research

  • Imaging Techniques: In the context of positron emission tomography (PET) imaging for cancer diagnosis and research, deoxynupharidine derivatives, like fluorinated tracers, could potentially be utilized for advanced imaging techniques. This application is crucial for enhancing the resolution and efficacy of PET scans in oncology (Couturier et al., 2004).

Role in Biochemistry and Molecular Biology

  • Synthesis of Oligosaccharides and Glycoconjugates: Research in the field of synthetic oligosaccharides and glycoconjugates, vital for drug and vaccine discovery, suggests that derivatives of deoxynupharidine-like compounds may be important in developing new probes and lead compounds (Boltje et al., 2009).
  • Production of Deoxynucleoside-5′-Monophosphates: Deoxynupharidine and its analogs can be crucial in the efficient production of 5′-dNMPs, fundamental components of DNA, with applications in medicine and as biochemical reagents (Zou et al., 2013).

properties

CAS RN

1143-54-0

Product Name

Deoxynupharidine

Molecular Formula

C15H23NO

Molecular Weight

233.35 g/mol

IUPAC Name

(1R,4S,7S,9aS)-4-(furan-3-yl)-1,7-dimethyl-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizine

InChI

InChI=1S/C15H23NO/c1-11-3-5-14-12(2)4-6-15(16(14)9-11)13-7-8-17-10-13/h7-8,10-12,14-15H,3-6,9H2,1-2H3/t11-,12+,14-,15-/m0/s1

InChI Key

VACYOTYBTLYIEB-NEBZKDRISA-N

Isomeric SMILES

C[C@H]1CC[C@H]2[C@@H](CC[C@H](N2C1)C3=COC=C3)C

SMILES

CC1CCC2C(CCC(N2C1)C3=COC=C3)C

Canonical SMILES

CC1CCC2C(CCC(N2C1)C3=COC=C3)C

synonyms

deoxynupharidine
deoxynupharidine hydrochloride, (1alpha,4beta,7beta,9aalpha,1R)-isomer
deoxynupharidine, (1alpha,4alpha,7alpha,9abeta,1S)-isomer
deoxynupharidine, (1alpha,4alpha,7beta,9abeta,1s)-isomer
deoxynupharidine, (1alpha,4beta,7alpha,9aalpha,1R)-isomer
desoxynupharidine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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